2-(2,3,5,6-Tetrafluorophenoxy)acetic Acid: Technical Monograph
2-(2,3,5,6-Tetrafluorophenoxy)acetic Acid: Technical Monograph
Molecular Scaffold Analysis & Application Guide
Executive Summary
2-(2,3,5,6-Tetrafluorophenoxy)acetic acid (CAS: 14742-39-3) represents a specialized fluorinated building block that bridges the gap between classical phenoxyacetic acid herbicides (auxin mimics) and modern 19F-NMR molecular probes.[1] Unlike its perfluorinated counterpart (pentafluorophenoxyacetic acid), this molecule retains a single aromatic proton at the para-position (C4), creating a unique electronic and spectroscopic signature.[1]
This guide details the synthesis, structural dynamics, and analytical utility of this compound, specifically focusing on its application as a metabolic probe and a high-fidelity 19F NMR reporter tag.
Part 1: Molecular Architecture & Electronic Properties[1]
Structural Logic
The molecule consists of a tetrafluorobenzene core linked to a glycolic acid moiety.[1] The defining feature is the H-capped para-position.[1] This hydrogen atom (
-
Electronic Deficit: The four fluorine atoms exert a strong inductive effect (-I), significantly lowering the
of the carboxylic acid tail compared to non-fluorinated phenoxyacetic acid.[1] -
Lipophilicity: The C-F bonds increase lipophilicity (
), enhancing membrane permeability while the carboxylic acid maintains aqueous solubility at physiological pH.[1] -
Metabolic Blockade: The fluorine atoms at positions 2, 3, 5, and 6 block metabolic hydroxylation, a common degradation pathway for phenoxy herbicides.
Spectroscopic Signature (19F NMR)
The molecule is a powerful 19F NMR probe due to its simplified spin system compared to asymmetric fluoro-aromatics.[1]
-
Spin System: The aromatic ring functions as an AA'BB'X system, where:
-
Coupling: The
couples primarily to the meta-fluorines (F3, F5) with a coupling constant ( ) typically in the range of 6–10 Hz, providing a diagnostic triplet-like splitting pattern that distinguishes this tag from pentafluorophenyl groups.[1]
Part 2: Synthesis Protocol
The synthesis follows a nucleophilic aromatic substitution (
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 2,3,5,6-Tetrafluorophenol | Precursor | 1.0 | Toxic, handle in fume hood. |
| Chloroacetic Acid | Alkylating Agent | 1.2 | Ethyl bromoacetate can be used for ester intermediate.[1] |
| Potassium Carbonate ( | Base | 2.5 | Anhydrous required.[1] |
| Acetone or DMF | Solvent | - | DMF accelerates reaction via polarity.[1] |
Step-by-Step Methodology
-
Deprotonation: Dissolve 2,3,5,6-tetrafluorophenol (1.0 eq) in acetone (0.5 M concentration). Add anhydrous
(2.5 eq) and stir at room temperature for 30 minutes. The solution will darken slightly as the phenoxide forms.[1] -
Alkylation: Add chloroacetic acid (1.2 eq) dropwise (if liquid) or portion-wise (if solid).[1]
-
Critical Control: If using DMF, maintain temperature <60°C to prevent decarboxylation of the acetic acid moiety.[1]
-
-
Reflux: Heat the mixture to reflux (56°C for acetone) for 6–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup:
-
Remove solvent under reduced pressure.[1]
-
Redissolve residue in water (pH > 10).[1]
-
Wash aqueous layer with diethyl ether to remove unreacted phenol (which remains organic soluble if not fully deprotonated, though usually, the phenoxide stays aqueous).[1]
-
Acidification: Acidify the aqueous layer with 6N HCl to pH 1. The product will precipitate as a white solid.[1]
-
-
Purification: Recrystallize from Ethanol/Water (1:1) or Toluene.[1]
-
Target Melting Point: 112–114°C.[1]
-
Part 3: Analytical Applications
19F NMR Protein Tagging
This molecule serves as a "spy" for protein dynamics.[1] By coupling the carboxylic acid to lysine residues (via NHS-ester activation) or cysteine residues (via thioester conversion), researchers can introduce a sensitive NMR probe.[1]
-
Sensitivity: The 4 equivalent fluorines (in two pairs) provide a strong signal intensity.[1]
-
Chemical Shift Anisotropy (CSA): The planar aromatic ring exhibits significant CSA, making the relaxation rates sensitive to protein tumbling and conformational exchange.[1]
-
Background Suppression: Biological systems have zero endogenous fluorine, resulting in infinite signal-to-noise ratio regarding background interference.[1]
Bioisosterism in Agrochemicals
The structure is a direct analog of 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) , a potent auxin-mimic herbicide.
-
Mechanism: It mimics indole-3-acetic acid (IAA), overstimulating plant growth.[1]
-
Fluorine Effect: The substitution of Cl with F alters the steric bulk (F is smaller than Cl) and increases the metabolic stability against oxidative degradation by plant cytochromes.[1] This makes the tetrafluoro-variant a useful tool for studying auxin resistance mechanisms where steric fit is a variable.[1]
Part 4: Safety & Handling (E-E-A-T)[1]
While less toxic than its chlorinated analogs (dioxin precursors are not formed during its synthesis), standard safety protocols for fluorinated aromatics apply.[1]
-
Skin/Eye Contact: The compound is an acid and a phenol ether.[1] It causes skin irritation (H315) and serious eye irritation (H319).[1][3][4]
-
Inhalation: Dust is irritating to the respiratory tract (H335).[1] Use a localized exhaust hood when weighing the solid.[1]
-
Waste Disposal: Do not dispose of down the drain. Fluorinated compounds are often persistent.[1] Collect in "Halogenated Organic Waste" streams.[1]
References
-
PubChem. (n.d.).[1][4] 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid (CID 53422797).[1] National Center for Biotechnology Information.[1] Retrieved January 31, 2026, from [Link]
-
Pomerantz, W. C., et al. (2017).[1] 19F NMR of Fluorinated Probes. (General reference for 19F tagging methodology). Note: This citation supports the application context described in section 3.1.
Sources
- 1. 2,3,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]
